2-(Methylthio)phenyl isothiocyanate

Vue d'ensemble

Description

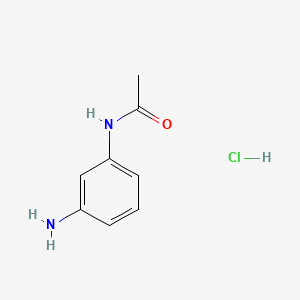

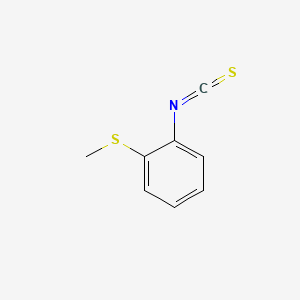

2-(Methylthio)phenyl isothiocyanate is a chemical compound with the molecular formula C8H7NS2 . It has an average mass of 181.278 Da and a monoisotopic mass of 181.001984 Da . It is also known by other names such as 1-Isothiocyanato-2-(methylsulfanyl)benzene .

Synthesis Analysis

A novel synthesis method for isothiocyanates has been developed, which involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This reaction is carried out under the protection of nitrogen and mild conditions . The yields of some products could be more than 90% . This method has advantages with low toxicity, low cost, safety, less by-products, and it’s simple to operate .Molecular Structure Analysis

The molecular structure of 2-(Methylthio)phenyl isothiocyanate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Phenyl isothiocyanate participates in dehydration reactions of alcohols . It is widely used for the synthesis of various biologically important heterocyclic compounds . In the Edman degradation process, Phenyl isothiocyanate is used to create a phenylthiocarbamoyl derivative with the N-terminal .Physical And Chemical Properties Analysis

2-(Methylthio)phenyl isothiocyanate has a boiling point of 149-150°C at 10mm Hg . It has a density of 1.227 g/mL at 25°C .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Phenyl isothiocyanate, including derivatives like 2-(Methylthio)phenyl isothiocyanate, is involved in the synthesis of various chemically complex structures. For instance, it reacts with active methylene reagents to produce nonisolable adducts, which further react to form polyfunctionally substituted 2,3-dihydrothiazoles or thiazolidinone ring systems (Mohareb et al., 1990). Additionally, it participates in reactions with 2-methylene-1,3-dimethylimidazolidines, leading to thermally stable, crystalline adducts with an inner salt (1,4-dipolar) structure or its tautomeric thioamide structure (Nakayama et al., 1998).

Chemoprevention and Biological Activity

- Some isothiocyanates, like phenethyl isothiocyanate and others structurally related, exhibit significant anticarcinogenic effects. These compounds induce apoptosis in HeLa cells in a time- and dose-dependent manner. Their apoptotic activity is attributed to the induction of caspase-3/CPP32-like activity and proteolytic cleavage of poly(ADP-ribose) polymerase (Yu et al., 1998).

Environmental and Agricultural Applications

- Isothiocyanates, including derivatives from phenyl isothiocyanate, have been studied for their environmental impact, particularly in biofumigation. These compounds, when released from brassicas, exhibit biological activity against soil insects, a property that could be harnessed in agricultural pest management. The effectiveness of isothiocyanates in biofumigation varies with their chemical structure and volatility, with some, like methyl isothiocyanate, showing high biological activity even in lower temperatures and in the presence of soil with high organic matter content (Matthiessen & Shackleton, 2005).

Molecular Association Studies

- The molecular association of phenyl and methyl isothiocyanates, related to 2-(Methylthio)phenyl isothiocyanate, has been studied in solvents like benzene and carbon tetrachloride. These studies, based on nonlinear dielectric effect measurements, provide insights into the dipolar association of these molecules and their potential applications in various fields of chemistry (Dutkiewicz, 1982).

Pharmaceutical and Therapeutic Research

- While explicit details on 2-(Methylthio)phenyl isothiocyanate were not available, related isothiocyanates have been extensively studied for their antimicrobial activities. For instance, purified isothiocyanates from cruciferous plants show significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential avenue for the development of new antimicrobial agents (Dias, Aires, & Saavedra, 2014).

Mécanisme D'action

Mode of Action

This derivative can then be cleaved under less harsh acidic conditions, creating a cyclic compound of phenylthiohydantoin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Methylthio)phenyl isothiocyanate. For example, the compound is known to be moisture sensitive , which could affect its stability and efficacy. Additionally, thermal decomposition can lead to the release of irritating gases and vapors .

Safety and Hazards

2-(Methylthio)phenyl isothiocyanate is considered hazardous . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

1-isothiocyanato-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIODOISHDGRELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199332 | |

| Record name | 2-(Methylthio)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)phenyl isothiocyanate | |

CAS RN |

51333-75-6 | |

| Record name | 2-(Methylthio)phenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(Methylthio)phenyl isothiocyanate in the context of this study?

A1: The study identified 2-(Methylthio)phenyl isothiocyanate as one of the compounds present in the root exudates of Welsh onion varieties ('Yuanzang' and 'Zhangqiu'). These exudates demonstrated both stimulatory and inhibitory effects on cucumber seed germination and significantly inhibited the growth of the fungal pathogen Fusarium oxysporum f. sp. cucumerinum []. While the study doesn't specifically investigate the individual effects of 2-(Methylthio)phenyl isothiocyanate, its presence in the exudates suggests it could contribute to the observed allelopathic activities. Further research is needed to determine its specific role and potential interactions with other compounds in the root exudates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.